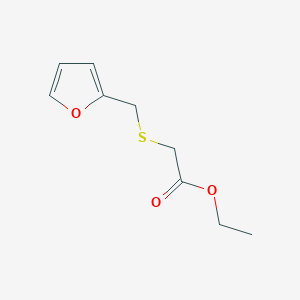

Ethyl-2-(furfurylthio)acetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H12O3S |

|---|---|

Molecular Weight |

200.26 g/mol |

IUPAC Name |

ethyl 2-(furan-2-ylmethylsulfanyl)acetate |

InChI |

InChI=1S/C9H12O3S/c1-2-11-9(10)7-13-6-8-4-3-5-12-8/h3-5H,2,6-7H2,1H3 |

InChI Key |

MIADNWBPFAFWTN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CSCC1=CC=CO1 |

Origin of Product |

United States |

Research Landscape of Thioether Esters and Furan Derivatives

Significance of Sulfur-Containing Furan (B31954) Derivatives in Chemical Science

Furan derivatives that contain sulfur are pivotal intermediates and components in a multitude of chemical and biological processes. mdpi.com The furan ring itself is a versatile building block in organic chemistry, used in the synthesis of complex molecules for pharmaceuticals and agrochemicals. numberanalytics.com When a sulfur atom is incorporated into a furan derivative, the resulting compound often exhibits unique properties.

These compounds are particularly recognized for their potent sensory characteristics. For instance, molecules like furfuryl methyl sulfide (B99878) and methyl 2-methyl-3-furyl disulfide are key aroma constituents in cooked foods, possessing exceptionally low odor thresholds. mdpi.com The thermal degradation of sulfur-containing amino acids during cooking, often through the Maillard reaction, leads to the formation of these volatile sulfur compounds, which define the characteristic aromas of products like roasted coffee and cooked meat. mdpi.comresearchgate.net Beyond flavor science, sulfur-containing furan derivatives are being explored for applications in materials science, where they can be used to create novel bio-based polymers with enhanced properties such as improved oxygen barriers and UV-shielding effects. nih.gov The inherent reactivity and functionality of these molecules also make them valuable in medicinal chemistry for developing new therapeutic agents. derpharmachemica.comijabbr.com

Rationale for Comprehensive Study of Ethyl-2-(furfurylthio)acetate

The primary impetus for the detailed investigation of ethyl-2-(furfurylthio)acetate stems from its identity as a significant flavor and aroma compound. It is a sulfur-substituted furan derivative recognized as a flavoring agent. chemicalbook.com Its sensory profile is complex, described with notes of burnt, roasted, nutty, and coffee-like aromas. chemicalbook.comthegoodscentscompany.com This specific combination of sensory attributes makes it a valuable component in the formulation of flavors for a wide range of products, including coffee, savory meat products, and baked goods.

The study of ethyl-2-(furfurylthio)acetate is also driven by its role as a precursor and building block in organic synthesis. For example, it is a precursor to 2-furfurylmercaptan, another potent aroma compound that is highly susceptible to oxidation. chemicalbook.compharmaffiliates.com Furthermore, research has demonstrated its use as a starting material for synthesizing more complex heterocyclic compounds, such as Schiff bases and their derivatives, which are of interest in medicinal and materials chemistry. researchgate.net A 2017 study detailed the synthesis of ethyl-2-(furfurylthio)acetate and its subsequent reaction with hydrazine (B178648) hydrate (B1144303) to form 2-(furfurylthio)acetohydrazide, a key intermediate for creating various five-membered heterocyclic compounds. researchgate.net

Table 1: Physicochemical Properties of Ethyl-2-(furfurylthio)acetate

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₀O₃S |

| Molecular Weight | 186.23 g/mol |

| Appearance | Liquid |

| Boiling Point | 90-92 °C at 12 mmHg |

| Density | 1.171 g/mL at 25 °C |

| Refractive Index | n20/D 1.526 |

This table is populated with data from available chemical literature. chemicalbook.com

Current Research Gaps and Future Directions for Ethyl-2-(furfurylthio)acetate

While ethyl-2-(furfurylthio)acetate is well-documented as a flavoring agent, several research areas remain underexplored. The majority of existing literature focuses on its synthesis and sensory properties. There is a noticeable gap in the comprehensive characterization of its chemical reactivity beyond its use in specific synthetic pathways. researchgate.net A deeper understanding of its reaction kinetics, mechanisms, and stability under various conditions could unlock new applications.

Future research should aim to fill these gaps. Investigating its potential as a monomer for sulfur-containing polymers could be a fruitful avenue, given the recent interest in furan-based biopolymers. nih.gov Exploring its biological activities beyond its sensory perception is another promising direction; many furan and thioether compounds exhibit interesting pharmacological properties, but specific data for ethyl-2-(furfurylthio)acetate is scarce. derpharmachemica.comijabbr.com Furthermore, developing more efficient and sustainable synthesis methods, potentially utilizing biocatalysis or green chemistry principles, would be highly valuable. The analytical challenge of detecting and quantifying such trace-level, high-impact aroma compounds also points to a need for more advanced and sensitive analytical techniques. researchgate.netnih.gov

Interdisciplinary Relevance of Thioether Ester Chemistry

The chemistry of thioether esters, the class to which ethyl-2-(furfurylthio)acetate belongs, has broad interdisciplinary significance. In biochemistry, thioesters like acetyl-CoA are fundamental intermediates in numerous metabolic pathways, including the synthesis and degradation of fatty acids and the biosynthesis of steroids. wikipedia.org They are considered crucial to the origin of life, with some theories postulating a "thioester world" preceding the current ATP-based energy systems in cells. wikipedia.org

In materials science, the thioether linkage is integral to the development of advanced polymers. Poly(thioether-ester)s are a class of materials synthesized via reactions like the copolymerization of epoxides and thiolactones, offering pathways to create chemically recyclable and functional polymers. researchgate.net The thiol-Michael addition reaction, a key process in thioether chemistry, is widely used in the synthesis of polythiols for high-performance materials like optical lenses and adhesives. nih.gov

Furthermore, thioether chemistry is highly relevant in medicinal chemistry and drug development. The Liebeskind-Srogl coupling reaction, which involves thioethers, is a powerful tool for creating complex molecules and libraries of compounds for drug discovery. wur.nl The bioactivation of certain antithrombotic prodrugs, such as clopidogrel, involves the oxidation of a thioether, highlighting the importance of this functional group in pharmacology. wikipedia.org The convergence of these fields underscores the versatile and critical role of thioether ester chemistry in modern science.

Synthetic Methodologies for Ethyl 2 Furfurylthio Acetate

Established Synthetic Routes to Ethyl-2-(furfurylthio)acetate

Thiofurfural and Ethyl Chloroacetate (B1199739) Condensation Approaches

A primary and well-documented route for the synthesis of ethyl-2-(furfurylthio)acetate involves the condensation reaction between thiofurfural (also known as 2-furanmethanethiol) and ethyl chloroacetate. researchgate.net In this S-alkylation reaction, the sulfur atom of thiofurfural acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group in ethyl chloroacetate, leading to the formation of the desired thioether and a chloride salt.

One specific method involves stirring a mixture of thiofurfural, dimethylformamide (DMF), and triethylamine (B128534) at room temperature. researchgate.net Ethyl chloroacetate is then added dropwise to this mixture. researchgate.net The triethylamine acts as a base, deprotonating the thiol group of thiofurfural to form a more potent thiolate nucleophile, which then readily reacts with ethyl chloroacetate.

Another variation of this condensation involves reacting 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate in the presence of anhydrous potassium carbonate in dry DMF. nih.gov Although this synthesis is for a different final product, the core reaction of a thiol with ethyl chloroacetate in a basic medium is a common strategy.

Exploration of Alternative Precursors for Thioether Formation

While the reaction between thiofurfural and ethyl chloroacetate is a direct approach, other precursors can be envisioned for the formation of the thioether linkage in ethyl-2-(furfurylthio)acetate. For instance, enzymatic-catalyzed reactions have been proposed as a strategy for obtaining flavoring compounds containing sulfur. d-nb.info Lipase-catalyzed syntheses and hydrolyses of thioesters have been described as useful approaches. d-nb.info

Furthermore, the synthesis of similar thioethers has been achieved through various routes. For example, the alkylation of eugenol (B1671780) with ethyl chloroacetate in polar aprotic solvents demonstrates the versatility of this alkylating agent with different nucleophiles. walisongo.ac.id In a different context, the reaction of thiourea (B124793) with ethyl chloroacetate is a known method for producing pseudothiohydantoin, highlighting another potential reaction pathway involving these precursors. orgsyn.org

Optimization of Reaction Parameters in Ethyl-2-(furfurylthio)acetate Synthesis

The successful synthesis of ethyl-2-(furfurylthio)acetate is contingent on the careful optimization of several reaction parameters, including the choice of catalysts, solvents, temperature, and reaction time.

Catalytic Systems and Reagents (e.g., Triethylamine, Pyridine)

The choice of a basic catalyst is crucial for promoting the condensation reaction. Triethylamine is commonly employed to facilitate the deprotonation of the thiol, thereby activating it for nucleophilic attack. researchgate.net Pyridine (B92270) is another base that can be used as both a catalyst and a solvent in similar acylation and alkylation reactions. jocpr.commdpi.com Research comparing pyridine and triethylamine as catalysts has shown that pyridine can be more effective in certain syntheses due to its planar structure and the unhindered nature of the electron pair on the nitrogen atom. jocpr.com The use of a catalytic amount of 4-dialkylaminopyridines (DMAP) in conjunction with triethylamine or pyridine can also significantly accelerate acetylation and similar reactions. semanticscholar.org

| Catalyst/Reagent | Function |

| Triethylamine | Base, activates thiol |

| Pyridine | Base and/or solvent |

| Potassium Carbonate | Base, used in DMF |

Solvent Selection and Reaction Medium Effects (e.g., DMF, Dichloromethane)

The solvent plays a critical role in the reaction by influencing the solubility of reactants and the rate of reaction. Polar aprotic solvents are often favored for S-alkylation reactions.

Dimethylformamide (DMF): A common solvent for this type of synthesis, as it effectively dissolves the reactants and facilitates the reaction. researchgate.netnih.gov However, DMF is noted as a substance of very high concern due to its potential health risks. whiterose.ac.uk

Dichloromethane (DCM): Also used as a solvent in similar reactions, particularly in syntheses involving pyridine. mdpi.com It is a versatile solvent for many organic reactions but is also classified as a probable human carcinogen. google.comreddit.com

Other Solvents: Studies on similar alkylation reactions have explored a range of polar aprotic solvents, including dimethyl sulfoxide (B87167) (DMSO) and acetonitrile (B52724) (CH3CN), with varying yields. walisongo.ac.id The choice of solvent can significantly impact the reaction outcome, with DMF often providing the highest yields in the alkylation of phenols with ethyl chloroacetate. walisongo.ac.id

| Solvent | Type | Notes |

| Dimethylformamide (DMF) | Polar Aprotic | Common, effective, but has health concerns. researchgate.netnih.govwhiterose.ac.uk |

| Dichloromethane (DCM) | Halogenated | Used with pyridine, potential carcinogen. mdpi.comgoogle.comreddit.com |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Alternative to DMF. walisongo.ac.id |

| Acetonitrile | Polar Aprotic | Alternative to DMF. walisongo.ac.id |

Temperature and Time Profile Optimization

The temperature and duration of the reaction are critical parameters that must be optimized to maximize the yield and purity of ethyl-2-(furfurylthio)acetate.

In the synthesis involving thiofurfural and ethyl chloroacetate in DMF with triethylamine, the initial stirring is conducted at room temperature for 10 minutes before the addition of ethyl chloroacetate. researchgate.net For a similar reaction involving a different thiol, the mixture was refluxed for 5 hours. nih.gov In another synthesis of a sulfur-containing ester, the reaction was refluxed for 6 hours at 45°C. mdpi.com

The optimization of temperature is a balance; higher temperatures can increase the reaction rate but may also lead to the formation of undesirable byproducts. frontiersin.orgresearchgate.net For instance, in the formation of 2-furfurylthiol, a precursor to the target compound, the yield increases with rising temperature. frontiersin.org The optimal reaction time is determined by monitoring the reaction's progress, often using techniques like thin-layer chromatography (TLC), to ensure the reaction goes to completion without significant product degradation. nih.gov

| Parameter | Condition |

| Temperature | Room temperature to reflux. researchgate.netnih.gov |

| Time | 10 minutes to 6 hours. researchgate.netnih.govmdpi.com |

The primary synthesis of Ethyl-2-(furfurylthio)acetate involves a nucleophilic substitution reaction. One documented method details the reaction between furfuryl mercaptan (also known as thiofurfural) and ethyl chloroacetate. researchgate.net The reaction is typically facilitated by a base in a suitable solvent.

A specific procedure involves the following steps:

A mixture of furfuryl mercaptan, triethylamine, and dimethylformamide (DMF) is prepared and stirred at room temperature. researchgate.net

Ethyl chloroacetate is then added dropwise to the mixture. researchgate.net

The triethylamine acts as a base, deprotonating the thiol group of the furfuryl mercaptan to form a more nucleophilic thiolate anion.

This anion then attacks the electrophilic carbon atom of ethyl chloroacetate, displacing the chloride ion and forming the thioether bond of the final product.

This method is a variation of the Williamson ether synthesis, adapted for the formation of a thioether.

Table 1: Reaction Parameters for the Synthesis of Ethyl-2-(furfurylthio)acetate

| Reactant/Reagent | Role | Solvent | Conditions |

|---|---|---|---|

| Furfuryl Mercaptan | Nucleophile Precursor | Dimethylformamide (DMF) | Stirring at Room Temperature |

| Ethyl Chloroacetate | Electrophile | ||

| Triethylamine | Base |

Purification Techniques for Synthesized Ethyl-2-(furfurylthio)acetate

Once the synthesis is complete, the crude product contains the desired ester, unreacted starting materials, the triethylammonium (B8662869) chloride salt, and the solvent. Purification is essential to isolate Ethyl-2-(furfurylthio)acetate with high purity. While specific protocols for this exact compound are not extensively detailed, standard purification techniques for similar esters, like ethyl acetate (B1210297), can be applied. lookchem.comgoogle.com

Common purification steps would include:

Filtration: The solid byproduct, triethylammonium chloride, can be removed from the reaction mixture by filtration. mdpi.com

Washing/Extraction: The organic phase can be washed to remove impurities. A wash with a dilute aqueous sodium carbonate solution can neutralize any remaining acidic impurities. lookchem.commdpi.com This is followed by washing with a saturated sodium chloride solution (brine) to reduce the water content in the organic layer. mdpi.com

Drying: The washed organic layer is dried using an anhydrous drying agent, such as anhydrous potassium carbonate, magnesium sulfate, or sodium sulfate, to remove residual water. lookchem.commdpi.com

Solvent Removal: The solvent (DMF) is typically removed under reduced pressure using a rotary evaporator. epo.org

Distillation: Final purification is often achieved by fractional distillation under reduced pressure (vacuum distillation). This technique is suitable for separating liquids with different boiling points and is particularly useful for high-boiling point compounds that might decompose at atmospheric pressure.

Column Chromatography: For achieving very high purity, column chromatography using a stationary phase like silica (B1680970) gel can be employed. orgsyn.org The crude product is passed through the column, and different components are separated based on their polarity.

Atom Economy and Green Chemistry Principles in Synthesis

The synthesis of Ethyl-2-(furfurylthio)acetate can be evaluated based on the principles of green chemistry, which aim to design chemical processes that are environmentally benign. arizona.eduhumanjournals.com

Atom Economy Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. dynamicscience.com.au For the synthesis described, the reaction is:

C₅H₆OS + C₄H₇ClO₂ + (C₂H₅)₃N → C₉H₁₂O₂S + (C₂H₅)₃NHCl

The atom economy for this reaction is not ideal because a stoichiometric amount of base (triethylamine) is used, which is converted into a salt byproduct (triethylammonium chloride) that is not incorporated into the final product. Maximizing atom economy is a core principle of green chemistry. dynamicscience.com.au A catalytic approach that avoids the formation of this salt would significantly improve the atom economy.

Green Chemistry Principles Several green chemistry principles are relevant to this synthesis:

Table 2: Application of Green Chemistry Principles

| Green Chemistry Principle | Relevance to Synthesis |

|---|---|

| Prevent Waste | The formation of triethylammonium chloride as a byproduct generates waste. arizona.edu |

| Use of Catalysts | The current method uses a stoichiometric base rather than a catalyst. A catalytic system could improve efficiency and reduce waste. dynamicscience.com.au |

| Use Safer Solvents | Dimethylformamide (DMF) is a common solvent for this type of reaction but is considered problematic due to its toxicity. jk-sci.com Exploring greener solvent alternatives is a key area for improvement. |

| Use Renewable Feedstocks | The precursor, furfuryl mercaptan, can be derived from furfural (B47365). Furfural is produced from lignocellulosic biomass, such as corncobs and sugarcane bagasse, making it a renewable feedstock. sigmaaldrich.com This aligns well with green chemistry goals. |

Improving the greenness of the synthesis could involve replacing the triethylamine/ethyl chloroacetate system with a more atom-economical process or employing a solid-supported catalyst that can be easily recovered and reused, thereby minimizing waste. dynamicscience.com.au

Advanced Spectroscopic and Chromatographic Characterization of Ethyl 2 Furfurylthio Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules, offering detailed insights into the carbon-hydrogen framework.

In ¹H NMR analysis of Ethyl-2-(furfurylthio)acetate, distinct signals corresponding to each unique proton environment are expected. The ethyl ester moiety gives rise to a characteristic quartet and triplet pattern. The methylene (B1212753) protons (-O-CH₂-) are anticipated to appear as a quartet due to coupling with the adjacent methyl protons, while the terminal methyl protons (-CH₃) will present as a triplet. bris.ac.ukaskfilo.com

The protons of the furfuryl group will exhibit signals in the aromatic region, with their specific chemical shifts and coupling patterns determined by their positions on the furan (B31954) ring. The methylene bridge protons connecting the furan ring to the sulfur atom (-S-CH₂-furan) and those adjacent to the carbonyl group (-S-CH₂-CO-) are expected to appear as distinct singlets, as they lack adjacent protons to couple with.

Table 1: Predicted ¹H NMR Data for Ethyl-2-(furfurylthio)acetate

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 7.40 | Multiplet | 1H | H5 (Furan) |

| ~ 6.35 | Multiplet | 1H | H4 (Furan) |

| ~ 6.25 | Multiplet | 1H | H3 (Furan) |

| ~ 4.15 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~ 3.80 | Singlet | 2H | Furan-CH₂ -S- |

| ~ 3.20 | Singlet | 2H | -S-CH₂ -C=O |

Note: Predicted values are based on the analysis of structurally similar compounds and established chemical shift principles. Actual experimental values may vary based on solvent and other experimental conditions.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in Ethyl-2-(furfurylthio)acetate will produce a distinct signal. The carbonyl carbon of the ester group is expected to have the most downfield chemical shift, typically appearing around 170 ppm. The carbons of the furan ring will resonate in the aromatic region (approximately 110-150 ppm). The methylene carbons and the ethyl group carbons will appear at higher field strengths.

Table 2: Predicted ¹³C NMR Data for Ethyl-2-(furfurylthio)acetate

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 170.5 | C =O |

| ~ 150.0 | C 2 (Furan) |

| ~ 142.5 | C 5 (Furan) |

| ~ 110.8 | C 4 (Furan) |

| ~ 108.0 | C 3 (Furan) |

| ~ 61.0 | -O-CH₂ -CH₃ |

| ~ 35.0 | -S-CH₂ -C=O |

| ~ 30.0 | Furan-CH₂ -S- |

Note: Predicted values are based on the analysis of structurally similar compounds like furfuryl acetate (B1210297) and ethyl acetate. chemicalbook.comspectrabase.com Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other (typically separated by two or three bonds). For Ethyl-2-(furfurylthio)acetate, a cross-peak would be observed between the methylene quartet and the methyl triplet of the ethyl group. It would also confirm the connectivity of the protons on the furan ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its corresponding, already-assigned proton in the ¹H NMR spectrum.

A cross-peak between the protons of the ethyl methylene group (-O-CH₂-) and the carbonyl carbon (C=O).

Correlations between the protons of the thioacetate (B1230152) methylene group (-S-CH₂-CO-) and the carbonyl carbon.

Correlations between the furfuryl methylene protons (Furan-CH₂-S-) and the carbons of the furan ring, confirming the attachment point.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including FT-IR and Raman, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of Ethyl-2-(furfurylthio)acetate would be dominated by a very strong absorption band characteristic of the ester carbonyl (C=O) stretch. Other key absorptions would include C-H stretching vibrations for the alkyl and furan ring protons, and C-O stretching bands from the ester linkage. The C-S bond typically produces a weak absorption in the fingerprint region.

Table 3: Predicted FT-IR Absorption Bands for Ethyl-2-(furfurylthio)acetate

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

|---|---|---|

| ~ 3120-3000 | Medium-Weak | =C-H Stretch (Furan) |

| ~ 2980-2850 | Medium | C-H Stretch (Alkyl) |

| ~ 1740 | Strong | C=O Stretch (Ester) |

| ~ 1500-1600 | Medium-Weak | C=C Stretch (Furan Ring) |

| ~ 1250-1150 | Strong | C-O Stretch (Ester, asymmetric) |

| ~ 1100-1000 | Medium | C-O Stretch (Ester, symmetric) |

Note: Predicted values are based on characteristic frequencies for known functional groups. researchgate.netnist.govresearchgate.net

Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C=O produce strong IR signals, bonds with more covalent character and symmetric vibrations are often more intense in Raman spectra. For Ethyl-2-(furfurylthio)acetate, Raman spectroscopy would be particularly useful for observing:

C-S and S-CH₂ vibrations: These bonds are expected to be more Raman-active than IR-active, providing clearer signals for the thioether linkage.

Furan ring breathing modes: The symmetric vibrations of the furan ring would produce characteristic and sharp bands.

C=C stretching within the furan ring.

The combination of FT-IR and Raman spectroscopy allows for a more complete vibrational analysis of the molecule, confirming the presence of all key functional groups and providing a unique spectroscopic fingerprint. mdpi.comspectroscopyonline.com

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and uncovering the structural details of organic compounds through the analysis of their fragmentation patterns. For Ethyl-2-(furfurylthio)acetate, a combination of ionization techniques and high-resolution analysis provides a wealth of information.

The mass spectrum of S-furfuryl thioacetate shows a molecular ion peak [M]⁺ at m/z 156, corresponding to its molecular weight nist.gov. Key fragment ions are observed at m/z 81, which represents the furfuryl cation ([C₅H₅O]⁺), and at m/z 43, corresponding to the acetyl group ([CH₃CO]⁺) nist.gov.

For Ethyl-2-(furfurylthio)acetate (C₉H₁₂O₂S, molecular weight: 184.25 g/mol ), the EI-MS is expected to exhibit a molecular ion peak [M]⁺ at m/z 184. The fragmentation is likely to follow similar pathways, with characteristic ions resulting from the cleavage of the ester and thioether bonds.

Table 1: Predicted Major Fragment Ions in the EI-MS of Ethyl-2-(furfurylthio)acetate

| m/z | Predicted Fragment Ion | Structure |

| 184 | Molecular Ion | [C₉H₁₂O₂S]⁺ |

| 139 | [M - OCH₂CH₃]⁺ | [C₇H₇OS]⁺ |

| 97 | [M - COOCH₂CH₃]⁺ | [C₅H₅S-CH₂]⁺ |

| 81 | Furfuryl Cation | [C₅H₅O]⁺ |

| 45 | Ethoxy Cation | [OCH₂CH₃]⁺ |

Chemical Ionization (CI) is a softer ionization technique that typically results in less fragmentation and a more prominent protonated molecular ion peak [M+H]⁺. This is particularly useful for confirming the molecular weight of the compound. Using a reagent gas like methane (B114726) or ammonia, the CI-MS of Ethyl-2-(furfurylthio)acetate would be expected to show a strong peak at m/z 185 google.com. This technique helps to overcome the issue of a weak or absent molecular ion peak that can sometimes occur in EI-MS google.com.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition of a molecule mdpi.comresearchgate.netnih.govnih.gov. For Ethyl-2-(furfurylthio)acetate, the theoretical exact mass of the molecular ion [C₉H₁₂O₂S]⁺ is 184.0558. HRMS can measure this mass with a high degree of accuracy, typically within a few parts per million (ppm), which helps to confirm the molecular formula and distinguish it from other compounds with the same nominal mass.

Table 2: Theoretical Exact Mass for HRMS Analysis

| Molecular Formula | Ion | Theoretical Exact Mass (m/z) |

| C₉H₁₂O₂S | [M]⁺ | 184.0558 |

| C₉H₁₃O₂S | [M+H]⁺ | 185.0636 |

| C₉H₁₂NaO₂S | [M+Na]⁺ | 207.0456 |

Tandem Mass Spectrometry (MS/MS) is a powerful technique for elucidating the fragmentation pathways of a molecule nih.govnih.govsfrbm.org. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion or a major fragment ion) is selected and then subjected to further fragmentation to produce product ions. This allows for the detailed mapping of the molecule's structure and connectivity. For Ethyl-2-(furfurylthio)acetate, MS/MS analysis of the [M+H]⁺ ion (m/z 185) would provide definitive evidence for the predicted fragmentation patterns and confirm the arrangement of the furfuryl, thio, and acetate moieties.

Elemental Analysis for Stoichiometric Confirmation (C.H.N.S. Analysis)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a compound researchgate.netthermofisher.comthermofisher.commdpi.com. This analysis is crucial for confirming the empirical and molecular formula of a newly synthesized or isolated compound. The theoretical elemental composition of Ethyl-2-(furfurylthio)acetate (C₉H₁₂O₂S) is calculated based on its molecular formula.

Table 3: Theoretical Elemental Composition of Ethyl-2-(furfurylthio)acetate

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon | C | 12.011 | 9 | 108.099 | 58.66 |

| Hydrogen | H | 1.008 | 12 | 12.096 | 6.57 |

| Oxygen | O | 15.999 | 2 | 31.998 | 17.37 |

| Sulfur | S | 32.065 | 1 | 32.065 | 17.40 |

| Total | 184.258 | 100.00 |

Experimental results from a CHNS analyzer should closely match these theoretical values to confirm the purity and identity of the compound.

Advanced Chromatographic Purity Assessment

Assessing the purity of a compound like Ethyl-2-(furfurylthio)acetate, which is often used as a flavor or fragrance ingredient, is critical. Advanced chromatographic techniques offer high-resolution separation and sensitive detection to ensure the absence of impurities.

Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is a standard and powerful method for purity assessment of volatile compounds rroij.comnih.govmdpi.com. The use of high-resolution capillary columns allows for the separation of closely related isomers and potential byproducts from the main compound. The peak area percentage of the main compound in the chromatogram provides a quantitative measure of its purity.

For non-volatile impurities or for orthogonal verification, High-Performance Liquid Chromatography (HPLC) can be employed researchgate.net. By using different stationary and mobile phases, HPLC can provide a different selectivity for separation, offering a comprehensive purity profile of the sample.

Comprehensive Two-Dimensional Gas Chromatography (GC×GC)

For highly complex samples where one-dimensional GC may provide insufficient resolution, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power. This technique utilizes two columns with different stationary phase selectivities connected by a modulator. The modulator traps small, sequential fractions of the effluent from the first column and then re-injects them onto the second, shorter column for a rapid, secondary separation.

The application of GC×GC has been demonstrated for the detailed characterization of complex fragrance ingredients, such as vetiveryl acetate, which is manufactured from vetiver oil. nih.gov This approach allows for the separation and identification of numerous constituents that would otherwise co-elute. nih.gov For a sample containing Ethyl-2-(furfurylthio)acetate within a complex matrix like a food extract or a fragrance oil, GC×GC could effectively separate the target analyte from isomeric or structurally similar compounds, as well as from matrix interferences. When coupled with a sulfur-selective detector like an SCD or PFPD, GC×GC provides unparalleled analytical detail for trace sulfur compound characterization.

Table 4: Research Findings on Comprehensive Two-Dimensional Gas Chromatography (GC×GC)

| Aspect | Finding / Description | Relevance to Ethyl-2-(furfurylthio)acetate |

|---|---|---|

| Principle | Employs two independent separation columns (e.g., non-polar × polar) connected by a modulator for enhanced peak capacity. | Resolves the target analyte from co-eluting matrix components in complex samples like essential oils or food extracts. |

| Application | Used for detailed molecular identification and quantification of constituents in complex fragrance ingredients like vetiveryl acetate. nih.gov | Directly applicable for characterizing Ethyl-2-(furfurylthio)acetate in similar complex matrices. |

| Quantification | Internal calibration with predicted relative response factors can be used for quantification of constituents. nih.gov | Provides a pathway for accurate quantification even in the absence of a dedicated analytical standard for every matrix component. |

| Data Visualization | Produces a two-dimensional contour plot, which separates analytes based on their volatility (1st dimension) and polarity (2nd dimension). | Allows for easier identification of compound classes and isolates the sulfur-containing analyte from non-sulfur compounds. |

Liquid Chromatography (LC) Techniques

While GC is the predominant technique for volatile sulfur compounds, liquid chromatography (LC), particularly Ultra-Performance Liquid Chromatography (UPLC), offers a complementary approach. nih.gov GC-based methods can be challenging for profiling volatile thiols in some complex matrices due to their low concentrations and the low sensitivity of electron-impact mass spectrometry (EIMS). nih.gov

LC methods often require a derivatization step to analyze volatile thiols like the mercaptan precursor to Ethyl-2-(furfurylthio)acetate. nih.gov Derivatization reagents can be used to increase the hydrophobicity and stability of the thiols, enhancing their retention on a reversed-phase LC column and improving their ionization efficiency for mass spectrometry detection. nih.gov For instance, 4,4'-dithiodipyridine (DTDP) has been used as a derivatization reagent for thiols, enabling their quantification at ng/L levels in beverages using LC-ESI-MS (Liquid Chromatography-Electrospray Ionization Mass Spectrometry). nih.gov This approach could be adapted for the indirect analysis of Ethyl-2-(furfurylthio)acetate by first converting it to its corresponding thiol. Reversed-phase LC conditions are the most common for these applications. mdpi.com

Table 5: Research Findings on Liquid Chromatography (LC) for Thiol Analysis

| Technique / Parameter | Finding / Description | Source |

|---|---|---|

| Instrumentation | UPLC coupled with mass spectrometry (MS/MS) or Quadrupole-Time-of-Flight (Q-TOF) mass spectrometry. | nih.gov |

| Rationale | Overcomes challenges of GC-based methods for profiling volatile thiols in complex matrices like Chinese liquor (Baijiu). | nih.gov |

| Sample Preparation | Requires derivatization to stabilize thiols and enhance LC retention and MS signal. | nih.gov |

| Derivatization Reagent | 4,4'-dithiodipyridine (DTDP) increases hydrophobicity and affinity for protonation, improving positive-mode ESI-MS detection. | nih.gov |

| Chromatography Mode | Reversed-phase (RP)-LC is the most common configuration. | mdpi.com |

| Elution | Gradient elution is often essential for fractionating crude extracts containing compounds of varying polarity. | scienceasia.org |

Chemical Reactivity and Derivatization Chemistry of Ethyl 2 Furfurylthio Acetate

Reactions Involving the Ester Functionality

The ester group in Ethyl-2-(furfurylthio)acetate, like other esters, can undergo several important reactions, including transesterification, saponification and hydrolysis, and reduction.

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. This reaction is typically catalyzed by either an acid or a base. For Ethyl-2-(furfurylthio)acetate, this reaction would involve the replacement of the ethyl group with another alkyl or aryl group from a different alcohol. While specific studies on the transesterification of Ethyl-2-(furfurylthio)acetate are not prevalent in the literature, the principles of this reaction are well-established for similar ethyl esters.

The general equation for the transesterification of Ethyl-2-(furfurylthio)acetate can be represented as:

Furfuryl-S-CH₂COOCH₂CH₃ + R'OH ⇌ Furfuryl-S-CH₂COOR' + CH₃CH₂OH

The reaction is an equilibrium process, and to drive it towards the product side, an excess of the reactant alcohol (R'OH) is often used, or the ethanol (B145695) byproduct is removed as it is formed.

Table 1: Examples of Transesterification Reactions of Related Esters

| Reactant Ester | Reactant Alcohol | Catalyst | Product | Reference |

| Ethyl acetate (B1210297) | Methanol | Acid or Base | Methyl acetate | General Knowledge |

| Ethyl trifluoroacetate | Methanol | Acid or Base | Methyl trifluoroacetate | General Knowledge |

Based on these general principles, it can be inferred that Ethyl-2-(furfurylthio)acetate would readily undergo transesterification with various alcohols in the presence of a suitable catalyst.

Saponification is the base-mediated hydrolysis of an ester, which yields a carboxylate salt and an alcohol. For Ethyl-2-(furfurylthio)acetate, saponification with a base like sodium hydroxide (NaOH) would produce sodium 2-(furfurylthio)acetate and ethanol.

Furfuryl-S-CH₂COOCH₂CH₃ + NaOH → Furfuryl-S-CH₂COONa + CH₃CH₂OH

This reaction is typically irreversible because the resulting carboxylate anion is resonance-stabilized and shows little tendency to react with the alcohol.

Acid-catalyzed hydrolysis , on the other hand, is a reversible process that yields a carboxylic acid and an alcohol. The hydrolysis of Ethyl-2-(furfurylthio)acetate in the presence of an acid catalyst (e.g., H₂SO₄) and water would result in 2-(furfurylthio)acetic acid and ethanol.

Furfuryl-S-CH₂COOCH₂CH₃ + H₂O ⇌ Furfuryl-S-CH₂COOH + CH₃CH₂OH

The kinetics of hydrolysis for thioesters have been studied, and it is known that the rate of hydrolysis is influenced by pH. harvard.eduacs.orgresearchgate.netnih.govlibretexts.org While Ethyl-2-(furfurylthio)acetate is a thioether ester, the principles of ester hydrolysis are applicable.

The ester functionality of Ethyl-2-(furfurylthio)acetate can be reduced to a primary alcohol. Strong reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) being a common choice. The reduction would yield 2-(furfurylthio)ethanol and ethanol.

Furfuryl-S-CH₂COOCH₂CH₃ + LiAlH₄ → Furfuryl-S-CH₂CH₂OH + CH₃CH₂OH

This reaction proceeds via a nucleophilic acyl substitution by a hydride ion, followed by another hydride attack on the intermediate aldehyde. Catalytic hydrogenation can also be employed for the reduction of thioesters to their corresponding alcohols and thiols, often utilizing ruthenium-based catalysts. nih.govacs.org

Table 2: Common Reducing Agents for Ester Reduction

| Reducing Agent | Product from Ethyl-2-(furfurylthio)acetate | General Reaction Conditions |

| Lithium aluminum hydride (LiAlH₄) | 2-(furfurylthio)ethanol | Anhydrous ether or THF, followed by aqueous workup |

| Catalytic Hydrogenation (e.g., Ru-catalyst) | 2-(furfurylthio)ethanol and Ethanol | High pressure of H₂, elevated temperature |

Reactions at the Thioether Linkage

The sulfur atom in the thioether linkage of Ethyl-2-(furfurylthio)acetate is nucleophilic and can undergo oxidation and alkylation to form sulfonium salts.

The sulfur atom in a thioether can be oxidized to a sulfoxide (B87167) and further to a sulfone. The choice of oxidizing agent and reaction conditions determines the extent of oxidation. For Ethyl-2-(furfurylthio)acetate, mild oxidation would yield the corresponding sulfoxide, while stronger oxidation would produce the sulfone.

Mild Oxidation (to Sulfoxide): Furfuryl-S-CH₂COOCH₂CH₃ + [O] → Furfuryl-S(O)-CH₂COOCH₂CH₃

Strong Oxidation (to Sulfone): Furfuryl-S-CH₂COOCH₂CH₃ + 2[O] → Furfuryl-S(O)₂-CH₂COOCH₂CH₃

A study on the selective oxidation of 2-furfuryl alcohol derivatives containing aryl thioethers demonstrated that N-bromosuccinimide (NBS) can selectively oxidize the furan (B31954) ring without affecting the thioether substituent under specific conditions. acs.orgacs.org This suggests that selective oxidation of either the furan ring or the thioether in Ethyl-2-(furfurylthio)acetate could be achieved by careful selection of the oxidant. For instance, reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for the oxidation of thioethers.

Table 3: Common Oxidizing Agents for Thioethers

| Oxidizing Agent | Product from Ethyl-2-(furfurylthio)acetate |

| Hydrogen peroxide (H₂O₂) | Ethyl-2-(furfurylsulfinyl)acetate or Ethyl-2-(furfurylsulfonyl)acetate |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Ethyl-2-(furfurylsulfinyl)acetate or Ethyl-2-(furfurylsulfonyl)acetate |

| Sodium periodate (NaIO₄) | Ethyl-2-(furfurylsulfinyl)acetate |

The lone pair of electrons on the sulfur atom of the thioether allows it to act as a nucleophile and react with electrophiles, such as alkyl halides, to form sulfonium salts. The reaction of Ethyl-2-(furfurylthio)acetate with an alkyl halide (e.g., methyl iodide) would result in the formation of an S-alkylated sulfonium salt.

Furfuryl-S-CH₂COOCH₂CH₃ + CH₃I → [Furfuryl-S⁺(CH₃)-CH₂COOCH₂CH₃] I⁻

These sulfonium salts are typically stable, crystalline solids. The formation of sulfonium salts is a common reaction of thioethers and is a key step in various synthetic transformations.

Reactivity of the Furan Ring System in Ethyl-2-(furfurylthio)acetate

The furan ring is an electron-rich aromatic system, which makes it susceptible to various chemical transformations. In Ethyl-2-(furfurylthio)acetate, the presence of the thioether and acetate groups at the 2-position influences the reactivity of this heterocyclic core.

Electrophilic Aromatic Substitution Reactions

The furan ring readily undergoes electrophilic aromatic substitution reactions, typically at the C5 position (the carbon adjacent to the oxygen and opposite the substituent) due to the directing effect of the oxygen atom and the existing substituent at C2. chemicalbook.comquora.comksu.edu.sa The electron-donating nature of the oxygen atom activates the ring system towards electrophiles, making it significantly more reactive than benzene. chemicalbook.com Common electrophilic substitution reactions for furans include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. youtube.com

While specific studies on Ethyl-2-(furfurylthio)acetate are not prevalent, the reactivity can be inferred from related furan derivatives. The thioether group at the 2-position is generally considered to be an ortho-, para-directing group in aromatic systems. In the context of the furan ring, this would further activate the C5 position for electrophilic attack.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on Ethyl-2-(furfurylthio)acetate

| Reaction Type | Reagents | Predicted Major Product |

| Nitration | HNO₃/CH₃COOH | Ethyl-2-((5-nitrofuran-2-yl)methylthio)acetate |

| Bromination | NBS in CCl₄ | Ethyl-2-((5-bromofuran-2-yl)methylthio)acetate |

| Acylation | (CH₃CO)₂O / SnCl₄ | Ethyl-2-((5-acetylfuran-2-yl)methylthio)acetate |

Note: This table is predictive and based on the general reactivity of 2-substituted furans.

Ring-Opening and Cycloaddition Reactions

The furan ring's relatively low resonance energy makes it prone to ring-opening reactions under certain conditions, particularly in the presence of strong acids or upon oxidation. mdpi.comresearchgate.netresearchgate.netosti.govmdpi.com For instance, the polymerization of furfuryl alcohol, a closely related compound, can involve ring-opening to form levulinic acid derivatives. mdpi.com

Furan and its derivatives can also participate as dienes in Diels-Alder reactions, a type of [4+2] cycloaddition. acs.orgacs.orgrsc.orgresearchgate.net The reactivity of the furan ring in these reactions is enhanced by electron-donating substituents. acs.org Therefore, the furfurylthio group in Ethyl-2-(furfurylthio)acetate is expected to promote its participation in cycloaddition reactions with suitable dienophiles. The regioselectivity of these reactions with unsymmetrical dienophiles is influenced by both electronic and steric factors of the substituent at the 2-position. nih.gov

Table 2: Potential Cycloaddition and Ring-Opening Reactions of Ethyl-2-(furfurylthio)acetate

| Reaction Type | Reagents/Conditions | Potential Product Type |

| Diels-Alder | Maleic anhydride, heat | 7-oxabicyclo[2.2.1]heptene derivative |

| Ring-Opening | Strong acid (e.g., H₂SO₄), H₂O | γ-Dicarbonyl compound |

| Oxidative Ring Cleavage | Oxidizing agent (e.g., O₃) | Dialdehyde or dicarboxylic acid derivatives |

Note: This table illustrates potential reaction pathways based on the known chemistry of furan derivatives.

Synthesis of Novel Derivatives and Analogues

The functional groups present in Ethyl-2-(furfurylthio)acetate, namely the ester and the thioether, as well as the furan ring itself, serve as handles for the synthesis of a variety of novel derivatives and analogues.

Schiff Base Derivatization from Intermediate Hydrazides

The ester functionality of Ethyl-2-(furfurylthio)acetate can be converted to a hydrazide, 2-(furfurylthio)acetohydrazide, through reaction with hydrazine (B178648) hydrate (B1144303). This hydrazide is a key intermediate for the synthesis of Schiff bases. The condensation of the hydrazide with various aldehydes or ketones yields the corresponding N-acylhydrazones, which are a class of Schiff bases. researchgate.netderpharmachemica.comijsra.networdpress.comnih.gov These reactions are typically carried out in a suitable solvent like ethanol, often with a catalytic amount of acid.

General Reaction Scheme:

Ethyl-2-(furfurylthio)acetate + NH₂NH₂·H₂O → 2-(furfurylthio)acetohydrazide

2-(furfurylthio)acetohydrazide + R-CHO → N'- (R-ylidene)-2-(furfurylthio)acetohydrazide (Schiff base)

Formation of Five-Membered Heterocyclic Rings from Derivatives

The 2-(furfurylthio)acetohydrazide intermediate can also be a precursor for the synthesis of various five-membered heterocyclic rings, such as 1,3,4-thiadiazoles. For example, reaction of the thiohydrazide with carbon disulfide in the presence of a base can lead to the formation of a 1,3,4-thiadiazole ring. bu.edu.egekb.egsbq.org.brchemmethod.comnih.gov

Furthermore, the thioamide derivative, which can be synthesized from the corresponding amide, can undergo cyclization reactions to form thiazole rings. A common method is the Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-haloketone. organic-chemistry.orgresearchgate.netjocpr.comslideshare.netbepls.com

Table 3: Examples of Heterocyclic Ring Synthesis from Ethyl-2-(furfurylthio)acetate Derivatives

| Starting Derivative | Reagents | Heterocyclic Product |

| 2-(furfurylthio)acetohydrazide | CS₂, KOH | 5-(furfurylthiomethyl)-1,3,4-thiadiazole-2-thiol |

| 2-(furfurylthio)thioacetamide | α-haloketone (e.g., chloroacetone) | 4-methyl-2-(furfurylthiomethyl)thiazole |

Note: This table provides illustrative examples of synthetic pathways.

Derivatization for Enhanced Analytical Detection

For the purpose of enhancing detection in analytical techniques such as gas chromatography (GC), derivatization of Ethyl-2-(furfurylthio)acetate can be employed. The thioether linkage is a key target for such modifications.

Ethyl Propiolate: Ethyl propiolate is a known derivatizing agent for thiols. researchgate.netnih.govchemicalbook.comnih.gov Although Ethyl-2-(furfurylthio)acetate is a thioether, under certain conditions, chemistry targeting the sulfur atom can be envisioned. The reaction with ethyl propiolate would introduce a UV-active chromophore, facilitating detection by UV-Vis spectrophotometry or providing a characteristic fragmentation pattern in mass spectrometry (MS). chemicalbook.com

Pentafluorobenzyl Bromide (PFBBr): PFBBr is a versatile derivatizing agent that reacts with nucleophiles, including thiols, to form pentafluorobenzyl derivatives. researchgate.netnih.govrsc.orgsigmaaldrich.comnih.gov These derivatives are highly responsive to electron capture detection (ECD) in GC, allowing for trace-level analysis. nih.govsigmaaldrich.com The derivatization of the sulfur atom in Ethyl-2-(furfurylthio)acetate with PFBBr would significantly enhance its detectability in complex matrices.

Table 4: Derivatization Agents for Enhanced Analytical Detection

| Derivatizing Agent | Target Functional Group | Principle of Enhanced Detection |

| Ethyl Propiolate | Thioether | Introduction of a UV-active group |

| Pentafluorobenzyl Bromide | Thioether | Introduction of an electrophoric group for ECD |

Advanced Analytical Methodologies for Trace Analysis in Complex Matrices

Sample Preparation and Enrichment Techniques

Effective sample preparation is paramount for the successful analysis of trace compounds, as it isolates the analyte from interfering matrix components and concentrates it to a detectable level.

Solid-Phase Microextraction (SPME) (Headspace and Direct Immersion)

Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile extraction technique widely employed for the analysis of volatile and semi-volatile organic compounds. researchgate.net It utilizes a fused silica (B1680970) fiber coated with a stationary phase to adsorb analytes from a sample. The fiber can be exposed to the headspace above the sample (Headspace SPME) or directly immersed in a liquid sample (Direct Immersion SPME).

Headspace SPME (HS-SPME) is particularly advantageous for the analysis of volatile compounds like Ethyl-2-(furfurylthio)acetate in complex food matrices such as coffee. newfoodmagazine.comfrontiersin.org This technique minimizes matrix effects by exposing the fiber only to the vapor phase above the sample. The choice of fiber coating is crucial for efficient extraction and is dependent on the polarity and volatility of the target analyte. For sulfur compounds, including thio-esters, common fiber coatings include polydimethylsiloxane/divinylbenzene (PDMS/DVB) and divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS), which cover a wide range of analyte properties. mit.edu

Direct Immersion SPME (DI-SPME) involves immersing the fiber directly into the liquid sample. While this can offer higher sensitivity for less volatile compounds, it is more susceptible to interference from non-volatile matrix components, which can contaminate the fiber and affect analytical accuracy.

Factors influencing SPME efficiency include extraction time, temperature, and sample agitation. Optimization of these parameters is essential for achieving reproducible and accurate results. For instance, a study on coffee bean aroma profiles utilized a triple-phase DVB/Carboxen/PDMS fiber exposed to the headspace for 40 minutes at 60°C with agitation. mit.edu

Table 1: Comparison of SPME Fiber Coatings for Volatile Sulfur Compounds

| Fiber Coating | Target Analytes | Characteristics |

|---|---|---|

| Polydimethylsiloxane (PDMS) | Nonpolar compounds | - |

| Polyacrylate (PA) | Polar compounds | - |

| Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) | Polar and volatile compounds | Good for general screening |

| Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) | Broad range of volatiles and semi-volatiles | High retention capacity |

Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is a widely used sample preparation technique for isolating and concentrating analytes from a liquid sample. tandfonline.comtandfonline.com It operates on the principle of partitioning the analyte between a solid stationary phase (sorbent) and the liquid mobile phase. The choice of sorbent is critical and depends on the chemical properties of the analyte and the matrix.

For a moderately polar compound like Ethyl-2-(furfurylthio)acetate, several SPE modes can be considered:

Normal-Phase SPE: Utilizes a polar stationary phase (e.g., silica, alumina) and a non-polar mobile phase. This mode is suitable for extracting polar compounds from non-polar matrices. organomation.com

Reversed-Phase SPE: Employs a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase. This is effective for extracting non-polar to moderately polar compounds from aqueous matrices.

Ion-Exchange SPE: Involves a charged stationary phase to retain analytes with an opposite charge. This is less directly applicable to the neutral Ethyl-2-(furfurylthio)acetate molecule unless a derivatization step introduces a charged moiety.

The general SPE procedure involves four steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the analyte of interest with a suitable solvent. SPE offers benefits such as high analyte recovery, reduced solvent consumption compared to traditional liquid-liquid extraction, and the potential for automation. organomation.com

Solvent-Assisted Flavor Evaporation (SAFE)

Solvent-Assisted Flavor Evaporation (SAFE) is a high-vacuum distillation technique designed for the gentle and efficient isolation of volatile and semi-volatile compounds from complex matrices, particularly those with high fat or water content. tum.detum.de The method involves introducing a solvent extract of the sample into a specialized glassware apparatus under high vacuum (typically < 10-5 Pa). This allows for distillation at low temperatures (around 40-50°C), which significantly minimizes the risk of thermal degradation and artifact formation, a common issue with traditional distillation methods. tum.de

SAFE is particularly well-suited for the analysis of thermally labile sulfur compounds like Ethyl-2-(furfurylthio)acetate. The resulting distillate is free of non-volatile matrix components, providing a clean extract for subsequent chromatographic analysis. Studies have shown that SAFE provides higher yields for a wide range of aroma compounds compared to other techniques like high-vacuum transfer. tum.desemanticscholar.org

In-situ Derivatization for Enhanced Stability and Detectability

In-situ derivatization is a chemical modification technique applied directly within the sample matrix to improve the analytical properties of the target analyte. For compounds like Ethyl-2-(furfurylthio)acetate, which contains a sulfur atom, derivatization can be employed to:

Enhance Thermal Stability: Thio-esters can sometimes be susceptible to degradation at the high temperatures used in gas chromatography. Derivatization can create a more stable molecule.

Improve Chromatographic Behavior: Derivatization can reduce the polarity of a compound, leading to better peak shape and resolution in gas chromatography.

Increase Detector Response: By introducing specific functional groups, derivatization can significantly enhance the sensitivity of detectors like mass spectrometers or electron capture detectors.

For sulfur-containing compounds, particularly thiols, various derivatization reagents are available. For instance, maleimide-based reagents can selectively react with thiol groups. nih.gov While Ethyl-2-(furfurylthio)acetate is a thio-ether, related derivatization strategies targeting the sulfur atom could potentially be developed to enhance its detectability in complex matrices. The use of aliphatic thiols has also been explored for the derivatization of certain compounds for GC analysis. scispace.comresearchgate.net

Quantitative Analysis Techniques

Stable Isotope Dilution Assay (SIDA) for Accurate Quantification

Stable Isotope Dilution Assay (SIDA) is a highly accurate and precise method for the quantification of analytes in complex matrices. nih.gov This technique relies on the use of a stable isotope-labeled analog of the target analyte as an internal standard. The labeled standard is chemically identical to the analyte but has a different mass due to the incorporation of isotopes such as 13C, 2H, 15N, or 34S.

The key principle of SIDA is the addition of a known amount of the labeled internal standard to the sample prior to any extraction or cleanup steps. The labeled standard behaves identically to the native analyte throughout the entire analytical procedure, including any potential losses during sample preparation. Quantification is then based on the ratio of the signal from the native analyte to the signal from the labeled internal standard, as measured by a mass spectrometer.

This approach effectively compensates for matrix effects and variations in extraction efficiency, leading to highly reliable quantitative data. For sulfur-containing compounds, 34S-labeled internal standards can be particularly effective. ucdavis.edu The application of SIDA has been successfully demonstrated for the quantification of various volatile sulfur compounds in beverages. nih.gov

Aroma Extract Dilution Analysis (AEDA) for Potency Assessment

In the context of sulfur-containing furan (B31954) derivatives, AEDA has been instrumental in identifying key aroma contributors in various food products. For instance, 2-furfurylthiol, a compound closely related to Ethyl-2-(furfurylthio)acetate, has been identified as a primary olfactory contributor in roasted white sesame seeds and a significant aroma compound in coffee brew using AEDA. frontiersin.orgnih.gov These studies underscore the utility of AEDA in pinpointing the sensory relevance of compounds that, despite their low concentrations, are crucial to the characteristic aroma profile.

The AEDA process for assessing a compound like Ethyl-2-(furfurylthio)acetate would involve:

Extraction of the volatile fraction from the complex matrix.

Serial dilution of the extract (e.g., 1:3, 1:9, 1:27, etc.) with a suitable solvent. mdpi.com

Analysis of each dilution by GC-O, where trained panelists record the retention time and odor description of each perceived aroma.

The highest dilution at which the characteristic roasted, coffee-like aroma of Ethyl-2-(furfurylthio)acetate is detected determines its FD factor.

This approach allows researchers to rank odorants based on their potency and focus further quantitative analysis on those with the highest sensory impact.

Selected Ion Monitoring (SIM) and Multiple Reaction Monitoring (MRM) for Targeted Analysis

For the quantitative analysis of trace-level compounds like Ethyl-2-(furfurylthio)acetate, highly selective and sensitive mass spectrometry techniques are required. Gas Chromatography-Mass Spectrometry (GC-MS) operated in Selected Ion Monitoring (SIM) mode and tandem mass spectrometry (GC-MS/MS) in Multiple Reaction Monitoring (MRM) mode are the preferred methods for this purpose. srce.hr

Selected Ion Monitoring (SIM) In SIM mode, the mass spectrometer is set to detect only a few specific ions that are characteristic of the target analyte, rather than scanning the entire mass range. This targeted approach significantly increases sensitivity by increasing the measurement time for the selected ions, thereby improving the signal-to-noise ratio. rpaperu.comlu.se For Ethyl-2-(furfurylthio)acetate (molecular weight 156.2 g/mol ), the analysis would involve monitoring its molecular ion and key fragment ions generated during electron ionization.

Multiple Reaction Monitoring (MRM) MRM, performed on a triple quadrupole mass spectrometer, offers an even higher degree of selectivity and sensitivity compared to SIM. srce.hr This technique involves two stages of mass filtering. In the first quadrupole, a specific "precursor" ion (typically the molecular ion of the target compound) is selected. This precursor ion is then fragmented in the second quadrupole (the collision cell). In the third quadrupole, only a specific "product" ion resulting from the fragmentation is monitored and detected. nih.gov This monitoring of a specific precursor-to-product ion transition is highly specific to the target compound, effectively eliminating background noise and matrix interferences. shimadzu.comsepscience.com

The development of an MRM method for Ethyl-2-(furfurylthio)acetate would require the optimization of precursor and product ions, as well as the collision energy. While specific MRM transitions for Ethyl-2-(furfurylthio)acetate are not widely published, a hypothetical example based on its structure is presented below.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |

|---|---|---|---|---|

| Ethyl-2-(furfurylthio)acetate | 156 | 81 | 113 | 10-20 |

The use of MRM allows for accurate quantification at very low levels (ng/g or even pg/g), which is essential for potent aroma compounds that are active at their sensory thresholds. srce.hrchromatographyonline.com

Matrix Effects and Method Validation in Complex Systems

Analyzing trace compounds in complex food matrices is often complicated by "matrix effects," where other components in the sample interfere with the detection of the analyte. waters.com These effects can either suppress or enhance the analyte's signal, leading to inaccurate quantification. waters.com For sulfur and furan compounds, which can be reactive, careful method validation is crucial to ensure the reliability of the analytical results. acs.orgacs.org

Matrix Effects In GC-MS analysis, matrix effects can arise from non-volatile components accumulating in the injector or column, creating active sites that can interact with the analyte. This can lead to signal enhancement. waters.com Conversely, in LC-MS, co-eluting matrix components can compete with the analyte for ionization, typically leading to signal suppression. waters.com Given the complexity of food systems, from coffee to meat products, the matrix composition is vast and can significantly impact the analysis of Ethyl-2-(furfurylthio)acetate.

Method Validation To account for matrix effects and ensure the accuracy of analytical data, a thorough method validation is required. This process involves evaluating several key parameters:

Linearity: Establishing a linear relationship between the concentration of the analyte and the instrument's response over a specific range. Calibration curves should have a high coefficient of determination (r² > 0.99). srce.hrnih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. mdpi.com For furan derivatives in food, LOQs can range from 0.003 to 0.675 ng/g depending on the matrix and the specific compound. mdpi.comnih.gov

Accuracy and Recovery: Accuracy is assessed by determining the recovery of a known amount of analyte spiked into a blank matrix. Recovery values typically should fall within a range of 80-120%. mdpi.comnih.gov

Precision: This refers to the closeness of repeated measurements and is expressed as the relative standard deviation (RSD). It is evaluated at two levels: intra-day precision (repeatability) and inter-day precision (reproducibility). RSD values are typically expected to be below 15-20%. srce.hrnih.gov

To mitigate matrix effects, matrix-matched calibration standards or the use of a stable isotope-labeled internal standard, such as a deuterated form of Ethyl-2-(furfurylthio)acetate, are common strategies.

| Parameter | Typical Acceptance Criteria | Reference |

|---|---|---|

| Linearity (r²) | > 0.99 | nih.gov |

| Recovery (%) | 70 - 120% | nih.gov |

| Intra-day Precision (RSD%) | < 20% | nih.gov |

| Inter-day Precision (RSD%) | < 20% | nih.gov |

| LOQ (ng/g) | 0.003 - 0.7 | mdpi.com |

By employing these advanced analytical techniques and adhering to rigorous validation protocols, researchers can accurately identify and quantify Ethyl-2-(furfurylthio)acetate, enabling a better understanding of its contribution to the flavor and aroma of various products.

Based on a comprehensive review of the available scientific literature, there is currently no specific information regarding the mechanistic investigations of the biological interactions of Ethyl-2-(furfurylthio)acetate, particularly concerning its modulation of polyphenol oxidase (PPO) and its influence on cellular redox systems.

Extensive searches for data on the interaction of Ethyl-2-(furfurylthio)acetate with PPO, including ligand binding site analysis, enzyme kinetics, and conformational changes, did not yield any relevant research findings. Similarly, information regarding the redox modulation properties of this specific compound within cellular systems is not present in the accessible scientific domain.

Therefore, it is not possible to provide the detailed article as requested in the outline, as the foundational research on the biological interactions of Ethyl-2-(furfurylthio)acetate has not been published or is not publicly available.

Mechanistic Investigations of Biological Interactions of Ethyl 2 Furfurylthio Acetate

Molecular Mechanisms of Enzyme Modulation

Redox Modulation within Cellular Systems

Disulfide Bond Formation with Thiol Groups in Proteins

The thioether linkage in Ethyl-2-(furfurylthio)acetate suggests its potential to interact with thiol-containing molecules within the biological milieu, particularly the cysteine residues in proteins. This interaction could occur through thiol-disulfide exchange reactions, a common mechanism for regulating protein function.

Heating savory flavorings that contain thiol and disulfide components with egg albumin has been shown to cause significant changes in the concentration of sulfur compounds. acs.orgfao.org This is attributed to redox interactions with the protein, leading to the reduction of disulfides and the formation of corresponding thiols. acs.orgfao.org Specifically, heating bis(2-furanylmethyl) disulfide or bis(2-methyl-3-furanyl) disulfide with albumin resulted in a more than 100-fold decrease in disulfide concentrations, with a significant portion converted to their corresponding thiols. acs.orgfao.org This suggests that the sulfur-containing moieties of these flavor compounds can readily participate in interchange reactions with the sulfhydryl and disulfide groups of proteins. acs.orgfao.org

Flavor compounds containing thiol groups, such as 2-furfurylthiol (FFT) and 2-methyl-3-furanthiol (B142662) (MFT), are known to bind to food proteins. nih.gov This interaction is believed to involve the interchange of thiol and disulfide groups between the flavor compound and the protein, a reaction influenced by the protein's structure and the accessibility of its sulfhydryl groups. nih.gov Given the structural similarities, it is plausible that Ethyl-2-(furfurylthio)acetate could engage in similar thiol-disulfide exchange reactions with cysteine residues in cellular proteins, potentially leading to the formation of mixed disulfides and altering the protein's native disulfide bonding pattern. This could, in turn, impact the protein's structure and function.

Impact on Enzymatic Functions (Activation/Inhibition)

By modifying the thiol status of proteins, Ethyl-2-(furfurylthio)acetate could potentially modulate the activity of various enzymes. The catalytic activity of many enzymes is dependent on the redox state of their cysteine residues.

Thioether furofuran lignans (B1203133) have demonstrated inhibitory effects against α-glucosidase. nih.govnih.gov This inhibitory action suggests that the thioether group may play a role in the interaction with the enzyme's active site or allosteric sites, leading to a modulation of its catalytic function. While the precise mechanism of inhibition by these compounds was determined to be of a mixed and noncompetitive nature, it highlights the potential for thioether-containing molecules to act as enzyme inhibitors. nih.govnih.gov

Considering that the active sites of many enzymes contain critical cysteine residues, the potential for Ethyl-2-(furfurylthio)acetate to form disulfide bonds with these residues could lead to either inhibition or, in some cases, activation of enzymatic activity. The outcome would depend on the specific enzyme and the role of the targeted cysteine residue in its catalytic mechanism.

Mechanistic Pathways of Gene Expression Regulation

The regulation of gene expression is a complex process that can be influenced by small molecules through various mechanisms, including the modulation of transcription factor activity.

Modulation of Transcription Factor Activity via Redox-Dependent Mechanisms

Many transcription factors are redox-sensitive, with their DNA-binding activity being regulated by the oxidation state of key cysteine residues. By altering the cellular redox environment or by directly interacting with these transcription factors, Ethyl-2-(furfurylthio)acetate could influence their activity.

While direct evidence for Ethyl-2-(furfurylthio)acetate is lacking, studies on ethyl acetate (B1210297) synthesis in yeast have shown that various transcription factors, such as those from the C2H2, bHLH, MYB, and bZIP families, are involved in regulating the expression of genes related to its production. nih.govnih.gov This indicates that the broader chemical class to which the "ethyl acetate" portion of the target molecule belongs can be associated with pathways that are under the control of specific transcription factors. nih.govnih.gov

Alteration of Gene Expression Profiles in Cellular Responses

Changes in transcription factor activity would subsequently lead to alterations in the expression of their target genes. Research on furan (B31954) has demonstrated its ability to induce extensive and lasting changes in the mRNA expression of genes related to the cell cycle, apoptosis, and DNA damage in rat liver. nih.gov This suggests that furan and its derivatives can significantly impact cellular gene expression profiles.

A study on the effects of furan treatment in rats revealed both up-regulation and down-regulation of numerous genes, indicating a broad impact on the cellular transcriptome. nih.gov Given that Ethyl-2-(furfurylthio)acetate contains a furan moiety, it is conceivable that it could elicit similar widespread changes in gene expression. The specific genes affected would likely depend on the cell type and the metabolic pathways in which the compound or its metabolites participate.

Interactions with Cellular Metabolic Pathways

The sulfur atom in Ethyl-2-(furfurylthio)acetate makes it a candidate for interaction with sulfur-related metabolic pathways.

Influence on Sulfur Metabolism

The cellular metabolism of sulfur is a critical network of pathways involved in various fundamental processes. nih.gov The introduction of an exogenous sulfur-containing compound like Ethyl-2-(furfurylthio)acetate could potentially perturb this delicate balance.

The thioether bond in Ethyl-2-(furfurylthio)acetate could be subject to enzymatic cleavage, releasing a thiol that could then enter endogenous sulfur metabolic pathways. For instance, baker's yeast has been shown to catalyze the transformation of cysteine-furfural conjugates into 2-furfurylthiol, indicating a microbial capacity to process such sulfur-containing furan compounds. researchgate.net This biotransformation suggests that cellular machinery exists that can recognize and metabolize furfurylthio-containing molecules.

Furthermore, the metabolism of other thiofurans, such as furfuryl mercaptan and 2-methyl-3-furanthiol, has been studied in rat liver, indicating that these compounds are recognized and processed by mammalian metabolic systems. dntb.gov.ua It is plausible that Ethyl-2-(furfurylthio)acetate could be metabolized by similar enzymatic pathways, potentially influencing the pools of sulfur-containing metabolites and impacting downstream processes that rely on them.

Role in Glutathione (B108866) Synthesis

There is currently no available research data detailing the specific role of Ethyl-2-(furfurylthio)acetate in the synthesis of glutathione. Glutathione, a critical antioxidant in most living organisms, is synthesized through a two-step enzymatic process involving glutamate-cysteine ligase and glutathione synthetase. The regulatory mechanisms of this pathway are complex and influenced by various cellular stressors and signaling molecules. However, the interaction of Ethyl-2-(furfurylthio)acetate with these enzymes or its influence on the expression of genes related to glutathione metabolism has not been documented in the scientific literature to date.

Molecular Targets and Mechanisms of Antimicrobial Action

Detailed studies elucidating the specific molecular targets and the precise mechanisms through which Ethyl-2-(furfurylthio)acetate may exert antimicrobial action are not currently available. While the antimicrobial properties of various sulfur-containing compounds and acetate derivatives have been investigated, the specific effects of the furfurylthio moiety in this particular ester on bacterial cellular processes remain uncharacterized.

Effects on Gram-Positive Bacterial Cellular Processes

Specific research findings on the effects of Ethyl-2-(furfurylthio)acetate on the cellular processes of Gram-positive bacteria could not be identified. General antimicrobial mechanisms against Gram-positive bacteria often involve disruption of the cell wall, inhibition of protein synthesis, or interference with nucleic acid replication. However, no studies have been published that specifically link Ethyl-2-(furfurylthio)acetate to any of these or other mechanisms in Gram-positive organisms.

Effects on Gram-Negative Bacterial Cellular Processes

Similarly, there is a lack of available data on the effects of Ethyl-2-(furfurylthio)acetate on the cellular processes of Gram-negative bacteria. The outer membrane of Gram-negative bacteria presents a significant barrier to many potential antimicrobial agents. Mechanisms of action against these bacteria often involve permeabilization of this outer membrane to allow for subsequent targeting of internal cellular machinery. No research has been found to indicate whether Ethyl-2-(furfurylthio)acetate can overcome this barrier or what its subsequent intracellular targets might be.

Structure Activity Relationship Sar Studies and Analog Design

Correlating Structural Modifications with Chemical Reactivity Profiles

The chemical reactivity of ethyl-2-(furfurylthio)acetate is determined by its three key structural components: the furan (B31954) ring, the thioether bridge, and the ethyl acetate (B1210297) moiety. Modifications to any of these parts can significantly alter the molecule's reactivity profile.

The furan ring is an electron-rich aromatic heterocycle, making it susceptible to electrophilic substitution. The reactivity of the furan ring is influenced by the nature and position of substituents. For instance, introducing electron-donating groups is expected to enhance the ring's reactivity towards electrophiles, while electron-withdrawing groups would likely decrease it.

The thioether linkage is another reactive site. The sulfur atom can be oxidized to a sulfoxide (B87167) or a sulfone, which would significantly impact the molecule's polarity and its ability to participate in hydrogen bonding. The thioether can also be a target for nucleophilic attack, leading to cleavage of the carbon-sulfur bond.

The ethyl acetate group is susceptible to hydrolysis, either under acidic or basic conditions, to yield the corresponding carboxylic acid and ethanol (B145695). The rate of this hydrolysis can be influenced by steric and electronic factors in the vicinity of the ester group.

A systematic study of how structural modifications affect the chemical reactivity of ethyl-2-(furfurylthio)acetate can be summarized in the following table:

| Modification | Predicted Effect on Reactivity |

| Substitution on the furan ring | Electron-donating groups increase reactivity towards electrophiles; electron-withdrawing groups decrease it. |

| Oxidation of the thioether | Forms sulfoxide or sulfone, increasing polarity and altering biological interactions. |

| Alteration of the ester group | Changing the alkyl group can affect the rate of hydrolysis and the molecule's lipophilicity. |

Elucidating Structure-Mechanism Relationships for Biological Interactions

While specific biological targets of ethyl-2-(furfurylthio)acetate are not extensively documented, the structural motifs present in the molecule suggest potential for various biological interactions. The furan ring is a common scaffold in many biologically active compounds, and its derivatives have been shown to exhibit a wide range of activities, including antimicrobial, anti-inflammatory, and anticancer effects.

The thioether linkage can also play a crucial role in biological activity. Thioethers are present in many natural products and pharmaceuticals and can interact with biological targets through hydrophobic interactions or by participating in metabolic pathways. For example, some studies have investigated thioether-containing compounds as potential enzyme inhibitors.

| Structural Feature | Potential Biological Interaction Mechanism |

| Furan Ring | Can act as a pharmacophore, interacting with receptor binding sites or enzyme active sites. |

| Thioether Linkage | May be involved in hydrophobic interactions or be a site for metabolic transformation. |

| Ethyl Acetate Group | Can influence the molecule's solubility and ability to cross biological membranes. |

Design Principles for Novel Thioether Esters with Targeted Properties